Aplidine is a peptide found in tunicates which shows promise in shrinking tumors in pancreatic, stomach, bladder, and prostate cancers. The specific marine organism is Aplidium albicans. Aplidine is also of interest as a potential treatment for some leukemias.
Plitidepsin is a cyclic depsipeptide isolated from the marine tunicate Aplidium albicans. Plitidepsin displays a broad spectrum of antitumor activities, inducing apoptosis by triggering mitochondrial cytochrome c release, initiating the Fas/DC95, JNK pathway and activating caspase 3 activation. This agent also inhibits elongation factor 1-a, thereby interfering with protein synthesis, and induces G1 arrest and G2 blockade, thereby inhibiting tumor cell growth.
Plitidepsin
CAS No.: 137219-37-5
VCID: VC21543482
Molecular Formula: C57H87N7O15
Molecular Weight: 1110.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Plitidepsin, also known as dehydrodidemnin B and marketed under the trade name Aplidin, is a cyclic depsipeptide extracted from the marine tunicate Aplidium albicans. It belongs to the class of compounds known as didemnins, which have shown significant pharmacological activities including antitumor, antiviral, and immunosuppressive effects . Pharmacological ActivityPlitidepsin exhibits a broad spectrum of antitumor activities, particularly effective against pancreatic, stomach, bladder, and prostate cancers. It induces apoptosis by triggering mitochondrial cytochrome c release and activating caspase 3. Additionally, plitidepsin inhibits the eukaryotic elongation factor 1A (eEF1A), which is crucial for protein synthesis, thereby inhibiting tumor cell growth . Antiviral ActivityPlitidepsin has demonstrated potent antiviral activity against SARS-CoV-2, both in vitro and in vivo. It inhibits viral replication and reduces lung inflammation in mouse models, showing potential as a therapeutic agent for COVID-19 . 4.1. Cancer Treatment
4.2. COVID-19 TreatmentPlitidepsin's antiviral efficacy against SARS-CoV-2 has been evaluated in preclinical studies. It significantly reduces viral titers and inflammation in mouse models, comparable to or even surpassing the effects of remdesivir .
Mechanism of ActionPlitidepsin primarily targets the eukaryotic elongation factor 1A (eEF1A), which plays a crucial role in protein synthesis. This inhibition contributes to both its antitumor and antiviral activities. Additionally, plitidepsin induces apoptosis in cancer cells by activating various signaling pathways . |
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 137219-37-5 | ||||||||||||||||||
Product Name | Plitidepsin | ||||||||||||||||||
Molecular Formula | C57H87N7O15 | ||||||||||||||||||
Molecular Weight | 1110.3 g/mol | ||||||||||||||||||
IUPAC Name | (2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide | ||||||||||||||||||
Standard InChI | InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34-,36+,39-,40-,41-,42+,43-,44-,46+,47-,49-/m0/s1 | ||||||||||||||||||
Standard InChIKey | UUSZLLQJYRSZIS-LXNNNBEUSA-N | ||||||||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)N(C)C(=O)[C@@H]3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | ||||||||||||||||||
SMILES | CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | ||||||||||||||||||
Canonical SMILES | CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O | ||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||
Application | Intended for the treatment of various forms of cancer. | ||||||||||||||||||
Boiling Point | N/A | ||||||||||||||||||
Melting Point | N/A | ||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||
Shelf Life | >5 years if stored properly | ||||||||||||||||||
Solubility | Soluble in DMSO, not soluble in water. | ||||||||||||||||||
Source | Synthetic | ||||||||||||||||||
Storage | -20°C | ||||||||||||||||||
Synonyms | aplidin aplidine dehydrodidemnin B plitidepsin |
||||||||||||||||||
Reference | Broggini M, Marchini SV, Galliera E, Borsotti P, Taraboletti G, Erba E, Sironi M, Jimeno J, Faircloth GT, Giavazzi R, D'Incalci M: Aplidine, a new anticancer agent of marine origin, inhibits vascular endothelial growth factor (VEGF) secretion and blocks VEGF-VEGFR-1 (flt-1) autocrine loop in human leukemia cells MOLT-4. Leukemia. 2003 Jan;17(1):52-9. [PMID:12529660] Depenbrock H, Peter R, Faircloth GT, Manzanares I, Jimeno J, Hanauske AR: In vitro activity of aplidine, a new marine-derived anti-cancer compound, on freshly explanted clonogenic human tumour cells and haematopoietic precursor cells. Br J Cancer. 1998 Sep;78(6):739-44. [PMID:9743292] Sparidans RW, Kettenes-van den Bosch JJ, van Tellingen O, Nuyen B, Henrar RE, Jimeno JM, Faircloth G, Floriano P, Rinehart KL, Beijnen JH: Bioanalysis of aplidine, a new marine antitumoral depsipeptide, in plasma by high-performance liquid chromatography after derivatization with trans-4-hydrazino-2-stilbazole. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):43-53. [PMID:10410926] Celli N, Gallardo AM, Rossi C, Zucchetti M, D'Incalci M, Rotilio D: Analysis of aplidine (dehydrodidemnin B), a new marine-derived depsipeptide, in rat biological fluids by liquid chromatography-tandem mass spectrometry. J Chromatogr B Biomed Sci Appl. 1999 Aug 20;731(2):335-43. [PMID:10510788] Nuijen B, Bouma M, Henrar RE, Floriano P, Jimeno JM, Talsma H, Kettenes-van den Bosch JJ, Heck AJ, Bult A, Beijnen JH: Pharmaceutical development of a parenteral lyophilized formulation of the novel antitumor agent aplidine. PDA J Pharm Sci Technol. 2000 May-Jun;54(3):193-208. [PMID:10927911] Brandon EF, Sparidans RW, van Ooijen RD, Meijerman I, Lazaro LL, Manzanares I, Beijnen JH, Schellens JH: In vitro characterization of the human biotransformation pathways of aplidine, a novel marine anti-cancer drug. Invest New Drugs. 2007 Feb;25(1):9-19. [PMID:16633717] |
||||||||||||||||||
PubChem Compound | 9812534 | ||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume